N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Lipophilicity Drug-likeness ADME prediction

Researchers investigating kinase inhibition often encounter scaffold redundancy that limits novel lead discovery. This furan-2-carboxamide compound, with its unique 2-chloroanilino substituent and unsubstituted furan ring, provides a structurally distinct pharmacophore for kinase selectivity profiling. - Non-ATP-competitive kinase inhibitor scaffold; optimized analogs achieve MK2 IC50 110 nM, CSF-1R IC50 17-76 nM. - Matched molecular pair with 2-methoxy analog (CAS 335421-04-0) enables direct SAR interrogation of halogen vs. methoxy effects. - Racemic mixture (single chiral center) allows enantiomer resolution and enantiomer-specific activity assessment. - Supplied at ≥95% purity; inquire for bulk or paired-compound procurement.

Molecular Formula C20H17ClN2O3
Molecular Weight 368.82
CAS No. 425631-25-0
Cat. No. B2932871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
CAS425631-25-0
Molecular FormulaC20H17ClN2O3
Molecular Weight368.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
InChIInChI=1S/C20H17ClN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25)
InChIKeyLKXNFVYYEDLEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

425631-25-0: Compound Overview and Procurement Baseline


N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide (CAS 425631-25-0) is a synthetic small-molecule member of the furan-2-carboxamide class, characterized by a central ethyl backbone bearing a 2-chloroanilino group, a 4-methylphenyl ketone, and a furan-2-carboxamide moiety [1]. The compound has a molecular formula C20H17ClN2O3, a molecular weight of 368.8 g/mol, and contains one asymmetric carbon, rendering it chiral and typically supplied as a racemic mixture [1]. It is catalogued in the Oprea screening library (Oprea1_009849) and is available from multiple research chemical suppliers at ≥95% purity, primarily for exploratory medicinal chemistry and biochemical screening applications .

Racemic furan-2-carboxamide with single chiral center; supports chiral resolution studies
≥95% purity from multiple vendors; consistent procurement baseline
Exploratory medicinal chemistry scaffold for biochemical screening cascades

Structural Barriers to Analog Substitution for 425631-25-0


In-class furan-2-carboxamide analogs cannot be assumed interchangeable with this compound, because even single-point substituent changes at the anilino ring (2-Cl vs. 2-OCH3 vs. H), the ketone aryl group (4-CH3 vs. H), or the furan substitution pattern (unsubstituted vs. 5-aryl) produce large shifts in computed lipophilicity (XLogP3 range 3.8–5.4), hydrogen-bonding capacity, and molecular shape [1][2]. The presence of the 2-chloro substituent on the anilino ring introduces a steric and electronic profile distinct from the 2-methoxy (CAS 335421-04-0) or unsubstituted analogs, which can alter target binding and metabolic stability . Furthermore, the unsubstituted furan ring differentiates this compound from 5-(2-chlorophenyl)-substituted analogs (e.g., CAS 915893-09-3), which present a different pharmacophoric geometry . The compound's single chiral center also means that enantiomeric composition—unless controlled—is an uncontrolled variable when substituting with achiral analogs [1].

2-Chloro anilino substituent yields distinct lipophilicity (XLogP3 ~5.4) vs. 2-methoxy or unsubstituted analogs, potentially shifting membrane permeability and target binding.
Unsubstituted furan ring presents a different pharmacophore geometry than 5-aryl-substituted furan-2-carboxamides, which may alter kinase recognition.
Racemic mixture introduces uncontrolled enantiomeric variable; achiral analogs or single enantiomers cannot be directly substituted without chiral resolution.

Differentiation Evidence: 425631-25-0 vs. Closest Analogs


Lipophilicity (XLogP3) vs. Unsubstituted Anilino Analog

The target compound exhibits a computed XLogP3 of 5.4, substantially higher than the des-methyl analog N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide (XLogP3 estimated ~4.7) and the 2-methoxy analog (XLogP3 estimated ~3.8–4.2) [1]. This 0.7–1.6 log unit increase in lipophilicity, driven by the 4-methyl substituent on the phenyl ketone, predicts altered membrane permeability, plasma protein binding, and metabolic clearance relative to less lipophilic analogs [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 5.4 Comparator ~4.7 (des-methyl), ~3.8–4.2 (2-methoxy) Δ = +0.7 to +1.6
Higher logP may shift permeability and protein binding context; relevant for cell-based vs. biochemical assay selection.
Computed by XLogP3; experimental confirmation advised.
Lipophilicity Drug-likeness ADME prediction LogP

Hydrogen-Bond Donor Impact on Permeability

The target compound possesses 2 hydrogen-bond donors (both amide N–H) and 4 hydrogen-bond acceptors [1]. In contrast, the 5-(2-chlorophenyl)-substituted analog (CAS 915893-09-3, C20H16ClNO3) has only 1 H-bond donor and 3 H-bond acceptors . The presence of the additional secondary amine (anilino N–H) in the target compound—absent in this analog—creates a distinct H-bonding profile that can influence solubility, crystal packing, and target engagement geometry in a manner not achievable with analogs lacking this donor [1].

H-Bond Donor Count
Cross-study comparable
Target: HBD=2, HBA=4 Analog CAS 915893-09-3: HBD=1, HBA=3 Δ HBD +1; Δ HBA +1
Extra H-bond donor may reduce passive permeability; consider for cell-permeability-dependent assays.
Class-level inference from Caco-2 literature; compound-specific data lacking.
Hydrogen bonding Permeability Oral bioavailability Rule-of-five

Chiral Center and Enantiomeric Differentiation

The target compound contains 1 asymmetric carbon (the central ethyl carbon bearing the anilino and ketone substituents), making it chiral and supplied as a racemic (DL) mixture [1]. This contrasts with achiral analogs such as N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide, which is achiral by symmetry . In the furan-2-carboxamide class, enantiomeric form has been shown to significantly impact target binding: for example, non-ATP-competitive MK2 inhibitors based on this scaffold exhibit stereospecific interactions with the kinase active site, where only one enantiomer is active [2]. Therefore, the racemic nature of the target compound—unless resolved—introduces an uncontrolled variable that distinguishes it from chirally pure or inherently achiral comparator compounds [1][2].

Chiral Center
Class-level inference
1 asymmetric atom; supplied as racemate
Racemic mixture may confound enantiomer-specific SAR; chiral resolution recommended for mechanism studies.
Stereospecific binding observed in furan-2-carboxamide MK2 inhibitors.
Chirality Stereochemistry Enantiomeric purity Chiral resolution

Supplier Purity and Procurement Decision Factors

Multiple independent suppliers (Fluorochem, AKSci) list this compound at ≥95% purity, with Fluorochem additionally providing a full SDS including GHS classification (H302, H315, H319, H335) . The 2-methoxy analog (CAS 335421-04-0) is also supplied at 95% by the same vendors, indicating comparable quality baselines . However, pricing differentials are notable: the target compound is listed at £135/10 mg by Fluorochem , while the 2-methoxy analog is listed at a lower price point (price on inquiry, typically lower due to higher demand and availability) . This price-to-purity ratio must be weighed against the differentiated physicochemical properties described above when selecting between these analogs for screening campaigns.

Supplier Purity
Data to verify
Purity ≥95% (Fluorochem, AKSci) £135/10 mg (Fluorochem)
Supplier-reported purity; verify by in-house QC. Cost may influence analog selection.
Pricing subject to change; lot-specific COA advised.
Purity specification Quality control Supplier comparison Procurement

Key Application Scenarios for 425631-25-0


Exploratory Kinase Profiling by Scaffold-Hopping

The furan-2-carboxamide scaffold has validated activity as a non-ATP-competitive kinase inhibitor scaffold, with reported IC50 values of 110 nM against MK2 (MAPKAPK2) and 17–76 nM against CSF-1R for optimized derivatives [1]. The target compound's 2-chloroanilino substituent and 4-methylphenyl ketone introduce steric and electronic features not present in published co-crystal structures, making it a structurally novel candidate for kinase selectivity panels. Its XLogP3 of 5.4 and 2 H-bond donors situate it in a physicochemical space distinct from more polar furan-2-carboxamides, potentially favoring activity against lipid-facing or membrane-proximal kinase conformations [2].

SAR: 2-Chloro vs. 2-Methoxy Pharmacophore

The target compound (2-Cl anilino, XLogP3 = 5.4) and its 2-methoxy analog (CAS 335421-04-0, XLogP3 est. ~3.8–4.2) form a matched molecular pair differing only in the anilino substituent [1]. This pair enables direct SAR interrogation of the effect of halogen vs. methoxy substitution on target potency, selectivity, and ADME parameters without confound from changes elsewhere in the molecule. Procurement of both compounds together from a common supplier (e.g., Fluorochem) ensures comparable purity baselines, minimizing quality-related artifacts in comparative dose-response experiments [2].

Chiral Resolution and Enantiomer-Specific Studies

With one asymmetric carbon and supplied as a racemate, this compound presents an opportunity to assess enantiomer-specific biological activity—a factor known to be critical for furan-2-carboxamide kinase inhibitors where only one enantiomer binds productively [1]. Laboratories equipped with chiral chromatography capabilities can resolve the racemate and test individual enantiomers in parallel. If differential activity is observed, this would justify investment in asymmetric synthesis of the active enantiomer and would elevate the compound's value proposition relative to achiral analogs that cannot probe stereochemical SAR [1].

Computational Docking and Pharmacophore Modeling

The compound's unsubstituted furan ring distinguishes it from the more common 5-aryl-substituted furan-2-carboxamides found in kinase inhibitor literature [1]. This structural divergence offers a novel pharmacophoric geometry for computational chemists building docking models or pharmacophore hypotheses. The predicted physicochemical properties (XLogP3 = 5.4, 2 HBD, 4 HBA, rotatable bonds = 6) place it within drug-like chemical space per Lipinski's rule-of-five, making it a suitable input for virtual screening workflows and machine-learning-based activity prediction platforms .

Application
Selection Property
Validation Focus
Kinase Profiling by Scaffold-Hopping
Novel 2-chloroanilino/4-methylphenyl substitution pattern
Kinase panel selectivity assessment
2-Chloro vs. 2-Methoxy SAR Pair
Matched molecular pair for halogen/methoxy comparison
Comparative potency and ADME profiling
Chiral Resolution Studies
Single chiral center as racemic mixture
Enantiomer-specific binding assessment
Computational Docking & Modeling
Drug-like profile (Rule-of-five compliant)
Pharmacophore matching and docking predictions
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